(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
Overview
Description
“(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid” is a complex organic compound. It’s a derivative of amino acid and contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of the tert-butoxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H21NO4 . The InChI code for this compound is 1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.29 g/mol . It’s a solid at room temperature .Scientific Research Applications
Stereoselective Synthesis of γ-Fluorinated α-Amino Acids
A study detailed the stereoselective synthesis of γ-fluorinated α-amino acids, utilizing a strategy that involves diastereoselective alkylation. This approach highlights the compound's role in synthesizing structurally specific amino acids, which are significant in medicinal chemistry and biochemistry due to their unique reactivity and biological properties Laue, Kröger, Wegelius, & Haufe, 2000.
Hydrogenation Processes for Amino Acid Precursors
Another application involves the hydrogenation of a derivative to obtain a precursor of trans-4-methylproline. This process underscores the compound's utility in synthesizing amino acid derivatives, which have implications in pharmaceuticals and synthetic chemistry Nevalainen & Koskinen, 2001.
Environmentally Benign Polycarbonates
Research on degradable polycarbonates derived from dihydroxybutyric acid presents an eco-friendly application. By utilizing epoxide derivatives of the compound in copolymerization with carbon dioxide, this study demonstrates its potential in producing biocompatible polymers, highlighting a sustainable approach to materials science Tsai, Wang, & Darensbourg, 2016.
Chiral Hydrogen Bond Donor Catalysts
The compound has been used in the development of chiral hydrogen bond donor catalysts for enantioselective α-aminations, emphasizing its role in asymmetric synthesis. Such catalysts are crucial for synthesizing compounds with high optical purity, a requirement in many pharmaceutical applications Kumar, Ghosh, & Gladysz, 2016.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOREWJYZNXDX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719305 | |
Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
828254-18-8 | |
Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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